Uridine(5')disodiodiphospho(1)-alpha-D-glucose Uridine(5')disodiodiphospho(1)-alpha-D-glucose Highly potent, endogenous P2Y14 agonist (EC50 = 82 nM). Involved in modulation of gastric function. UDP also available.
UDP-α-D-Glucose is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism. It has been shown to bind the P2Y14 receptor (EC50 = 0.35 μM), an atypical P2Y receptor involved in the activation of dendritic cells and glial cells. It can also bind to and activate GPR17, inducing oligodendrocyte differentiation at a maximal concentration of 100 μM.
Brand Name: Vulcanchem
CAS No.: 28053-08-9
VCID: VC21121063
InChI: InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Molecular Formula: C15H22N2Na2O17P2
Molecular Weight: 610.27 g/mol

Uridine(5')disodiodiphospho(1)-alpha-D-glucose

CAS No.: 28053-08-9

Cat. No.: VC21121063

Molecular Formula: C15H22N2Na2O17P2

Molecular Weight: 610.27 g/mol

* For research use only. Not for human or veterinary use.

Uridine(5')disodiodiphospho(1)-alpha-D-glucose - 28053-08-9

Specification

Description Highly potent, endogenous P2Y14 agonist (EC50 = 82 nM). Involved in modulation of gastric function. UDP also available.
UDP-α-D-Glucose is an endogenous nucleotide sugar involved in glycosyltransferase reactions in metabolism. It has been shown to bind the P2Y14 receptor (EC50 = 0.35 μM), an atypical P2Y receptor involved in the activation of dendritic cells and glial cells. It can also bind to and activate GPR17, inducing oligodendrocyte differentiation at a maximal concentration of 100 μM.
CAS No. 28053-08-9
Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27 g/mol
IUPAC Name disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate
Standard InChI InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1
Standard InChI Key PKJQEQVCYGYYMM-QBNUFUENSA-L
Isomeric SMILES C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Appearance Assay:≥98%A crystalline solid

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